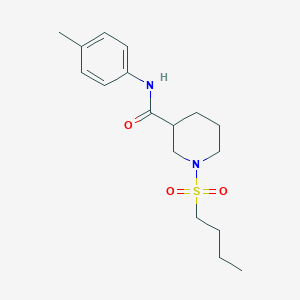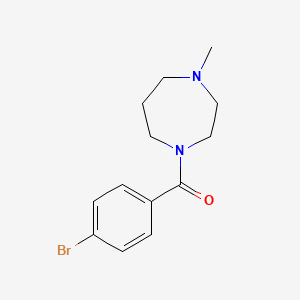
N,N-di-sec-butyl-N'-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-di-sec-butyl-N'-(2-methoxy-5-methylphenyl)urea, commonly known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a urea derivative that has been synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of DBU involves its ability to act as a nucleophilic catalyst or a base. DBU can abstract a proton from a substrate, thereby creating a nucleophilic site that can react with other molecules. It can also act as a catalyst by stabilizing the transition state of a reaction and lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
DBU has been shown to have minimal toxicity and has no significant physiological effects. It is not metabolized by the body and is excreted unchanged. DBU has also been shown to be stable under various conditions, making it an ideal candidate for use in various applications.
实验室实验的优点和局限性
DBU has several advantages when used in lab experiments. It is a highly effective catalyst and base, with excellent selectivity and yield. It is also relatively inexpensive and readily available. However, DBU has some limitations, such as its sensitivity to moisture and air, which can affect its stability and reactivity.
未来方向
There are several future directions for DBU research. One potential application is in the field of materials science, where DBU can be used as a building block for the synthesis of new materials with unique properties. Another potential application is in the field of catalysis, where DBU can be used to catalyze new reactions that are currently not possible with existing catalysts. Finally, DBU can be used as a starting material for the synthesis of new drugs and pharmaceuticals, where its unique properties can be exploited to create new and more effective drugs.
Conclusion
In conclusion, DBU is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DBU has been synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DBU has several advantages when used in lab experiments, including its effectiveness, selectivity, and availability. However, DBU also has some limitations, such as its sensitivity to moisture and air. Overall, DBU is a promising compound with significant potential for future research and applications.
合成方法
DBU is synthesized through a multistep process that involves the reaction of sec-butylamine with 2-methoxy-5-methylphenyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain the final product, DBU. This synthesis method has been optimized to produce high yields of DBU with excellent purity.
科学研究应用
DBU has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. It has been used as a catalyst in various reactions, such as the Michael addition, aldol condensation, and esterification. DBU has also been used as a base in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
属性
IUPAC Name |
1,1-di(butan-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-7-13(4)19(14(5)8-2)17(20)18-15-11-12(3)9-10-16(15)21-6/h9-11,13-14H,7-8H2,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSAVIDKNOQCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide](/img/structure/B5344104.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)
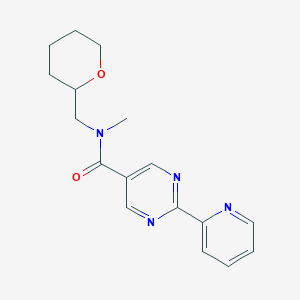
![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)
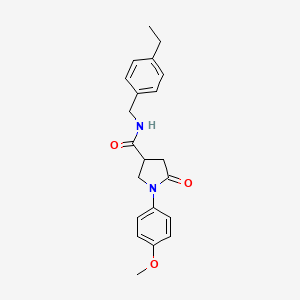
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)
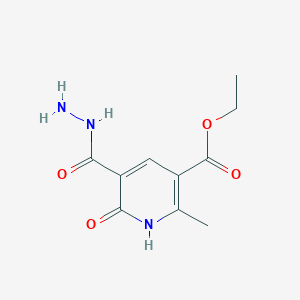
![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)
